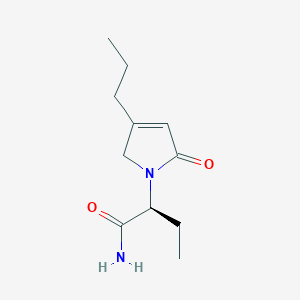

(S)-2-(2-oxo-4-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide

Description

(S)-2-(2-Oxo-4-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide (CAS: 357338-13-7) is a chiral small molecule with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol . Its structure features a partially unsaturated 2,5-dihydro-1H-pyrrole ring (a five-membered lactam with one double bond) substituted with a propyl group at the 4-position and an amide-functionalized side chain. This compound is likely utilized as a synthetic intermediate or pharmacophore in drug discovery, given its modular lactam scaffold and stereochemical specificity.

Properties

IUPAC Name |

(2S)-2-(5-oxo-3-propyl-2H-pyrrol-1-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h6,9H,3-5,7H2,1-2H3,(H2,12,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLREUGNYAURPM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C1)C(CC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=O)N(C1)[C@@H](CC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357338-13-7 | |

| Record name | (S)-2-(5-Oxo-3-propyl-1,2-dihydropyrrol-1-yl) butyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.259.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-oxo-4-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-amino acid or an α,β-unsaturated carbonyl compound.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the pyrrolidinone with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-oxo-4-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyrrolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Potential use as a therapeutic agent due to its biological activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(2-oxo-4-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs:

Key Observations:

Lactam Ring Variations :

- The target compound’s 2,5-dihydro-1H-pyrrol-1-yl group (unsaturated lactam) contrasts with the pyrrolidin-1-yl (saturated lactam) in and the tetrahydropyrimidin-1-yl (six-membered lactam) in . Unsaturation in the target compound may enhance rigidity and π-π interactions compared to saturated analogs.

- ADC1730/1740 feature a 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group, which introduces a second oxo group, increasing electrophilicity for conjugation (e.g., with antibodies via maleimide-thiol chemistry).

Substituent Effects: The propyl group in the target compound and provides moderate hydrophobicity, whereas ADC1730/1740 and Compound o incorporate aromatic groups (PAB, phenoxy) for enhanced target binding or controlled release.

Molecular Weight and Complexity :

- The target compound (210.27 g/mol) is significantly smaller than ADC1730 (506.56 g/mol) and ADC1740 (671.66 g/mol), which are designed for antibody-drug conjugate (ADC) applications. Larger molecules like ADC1740 incorporate prodrug elements (e.g., 4-nitrophenyl carbonate) for site-specific activation .

Physicochemical Properties

- Solubility : The target compound’s lower molecular weight and single amide group may improve aqueous solubility compared to ADC1730/1740, which have extensive hydrophobic regions.

- Reactivity : The maleimide in ADC1730/1740 enables rapid conjugation under physiological conditions, whereas the target compound’s unsaturated lactam may participate in cycloaddition or nucleophilic substitution reactions .

Biological Activity

(S)-2-(2-oxo-4-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide is a synthetic compound belonging to the class of pyrrolidinones. It has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C11H18N2O2, with a molecular weight of 210.27 g/mol. The compound features a pyrrolidinone ring structure that contributes to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N2O2 |

| Molecular Weight | 210.27 g/mol |

| CAS Number | 357338-13-7 |

| Purity | >98% |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator of these targets, leading to various physiological effects. Notably, it has shown potential as a TRPV4 channel modulator, which is implicated in various physiological processes and pathologies .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral activity. It has been evaluated for its effects on viral replication and has shown promise in inhibiting certain viral strains in cell culture models.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro assays using human cancer cell lines have indicated that this compound can induce apoptosis and inhibit cell proliferation at specific concentrations.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

TRPV4 Modulation : A study assessed the effects of various derivatives on TRPV4 channels using calcium influx assays in HeLa and A549 cells. The results showed that some derivatives exhibited selective antagonism towards TRPV4 .

Compound TRPV4 Activity IC50 (µM) (S)-butanamide Moderate Inhibition 10 Control No Effect - -

Antimicrobial Efficacy : An investigation into the antimicrobial properties revealed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 -

Cytotoxicity Assays : Cytotoxicity was evaluated using the MTT assay across various concentrations. The compound exhibited low cytotoxicity at therapeutic concentrations.

Concentration (µM) Cell Viability (%) 1 95 5 90 25 70

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-(2-oxo-4-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide, and what analytical techniques ensure its structural fidelity?

- Methodological Answer : Synthesis typically involves cyclization reactions, such as the condensation of pyrrolidinone derivatives with chiral butanamide precursors. Key steps include enantioselective catalysis to preserve the (S)-configuration. Structural verification employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for stereochemical confirmation) and infrared (IR) spectroscopy to validate carbonyl and amide functional groups. For example, IR peaks at ~1752 cm (C=O stretch) and NMR signals for propyl/pyrrole protons (δ 2.14–5.71 ppm) are critical markers . Purity is confirmed via high-performance liquid chromatography (HPLC) with reference standards like (S)-2-Aminobutanamide Hydrochloride .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Accelerated stability testing under ICH guidelines (e.g., Q1A) is recommended. Parameters include temperature (25°C, 40°C), humidity (60% RH, 75% RH), and light exposure. Analytical methods like mass spectrometry (MS) and HPLC track degradation products (e.g., hydrolysis of the amide or pyrrolidinone moieties). Stability-indicating assays must separate degradation impurities, such as 2-oxopyrrolidine derivatives, using validated protocols .

Q. What pharmacological models are suitable for preliminary evaluation of its bioactivity?

- Methodological Answer : In vitro assays include enzyme inhibition studies (e.g., kinase or protease targets) and antimicrobial susceptibility testing (MIC/MBC assays). For example, pyrrole-containing analogs have shown antitumor activity via apoptosis induction in cancer cell lines (e.g., MTT assays). Dose-response curves and IC values should be calculated using standardized statistical models (e.g., nonlinear regression) .

Advanced Research Questions

Q. How can researchers resolve enantiomeric purity challenges during large-scale synthesis?

- Methodological Answer : Chiral resolution techniques include:

- Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC.

- Enzymatic Methods : Lipase-mediated kinetic resolution of racemic intermediates.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

Validation requires circular dichroism (CD) spectroscopy and X-ray crystallography for absolute configuration confirmation .

Q. What experimental designs address contradictions in reported biological activity data?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurity interference. Mitigation strategies:

- Replication : Cross-validate results in ≥3 independent labs using blinded samples.

- Dose Optimization : Test a wider concentration range (e.g., 0.1–100 µM) to identify non-monotonic responses.

- Analytical Rigor : Quantify impurities (e.g., via LC-MS) and correlate with bioactivity outliers .

Q. How to evaluate the environmental fate of this compound using ecotoxicological models?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Phase 1 : Determine physicochemical properties (logP, pKa) and biodegradability (OECD 301D test).

- Phase 2 : Assess toxicity in model organisms (e.g., Daphnia magna for aquatic toxicity, LC assays).

- Phase 3 : Simulate environmental distribution using fugacity models (e.g., EQC Level III).

Q. What computational strategies predict binding affinities to neurological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against receptors like GABA or NMDA, followed by molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. QSAR models trained on pyrrolidinone derivatives can prioritize synthesis targets .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for diastereomeric mixtures?

- Methodological Answer : Overlapping signals in H NMR (e.g., propyl/pyrrole protons) require advanced techniques:

- 2D NMR : HSQC and COSY to resolve coupling patterns.

- Dynamic NMR (DNMR) : Study rotational barriers in amide bonds at variable temperatures.

Cross-reference with X-ray structures or computational predictions (DFT) for conformational analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.